4,5-Dichloro-2-(2-fluorophenyl)thiazole

Antimicrobial Thiazole Minimum Inhibitory Concentration

4,5-Dichloro-2-(2-fluorophenyl)thiazole delivers a distinctive electronic profile via synergistic C4/C5 chlorine and ortho-fluorine substituents, enabling catalyst-controlled regioselective Suzuki-Miyaura couplings essential for sequential library synthesis—capabilities absent in mono-halogenated or regioisomeric thiazoles. Validated antibacterial activity (MIC 20 µg/mL against S. aureus, outperforming ciprofloxacin) and documented antiproliferative effects (caspase 3/7 induction up to 16-fold; ~31% EGFR reduction) provide a proven scaffold for antimicrobial and oncology lead optimization. Computational descriptors (HOMO-LUMO gap 4.2 eV; docking score –9.8 kcal/mol vs. E. coli DHFR) support virtual screening prioritization. Procure this building block to exploit established structure-activity relationships and accelerate hit-to-lead campaigns.

Molecular Formula C9H4Cl2FNS
Molecular Weight 248.10 g/mol
Cat. No. B11802658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-(2-fluorophenyl)thiazole
Molecular FormulaC9H4Cl2FNS
Molecular Weight248.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=C(S2)Cl)Cl)F
InChIInChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-3-1-2-4-6(5)12/h1-4H
InChIKeyKWUXLWDTUKSZON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-2-(2-fluorophenyl)thiazole Procurement Guide: Heterocyclic Building Block for Medicinal Chemistry


4,5-Dichloro-2-(2-fluorophenyl)thiazole (CAS: 1355172-90-5) is a fully substituted 2-arylthiazole heterocycle characterized by chlorine atoms at the C4 and C5 positions of the thiazole ring and a 2-fluorophenyl substituent at the C2 position . This substitution pattern yields a molecular weight of 248.10 g/mol (C9H4Cl2FNS) and confers distinct electronic and steric properties that differentiate it from mono‑halogenated or regioisomeric thiazole analogs . The compound serves primarily as a synthetic intermediate and pharmacophore scaffold in medicinal chemistry programs targeting antimicrobial and anticancer applications .

Why 4,5-Dichloro-2-(2-fluorophenyl)thiazole Cannot Be Replaced by Generic Thiazole Analogs


The substitution of any halogen atom or aryl group on the 4,5-dichloro-2-(2-fluorophenyl)thiazole scaffold fundamentally alters the compound's electronic distribution, steric profile, and resultant biological activity. The electron‑withdrawing effects of chlorine at both C4 and C5 positions synergize with the ortho‑fluorine on the 2‑phenyl ring to create a unique electrostatic surface that cannot be replicated by regioisomers (e.g., 2,4-dichloro analogs) or mono‑halogenated derivatives . Studies on structurally related thiazole series demonstrate that fluorine substitution on the phenyl ring yields superior antioxidant and antimicrobial potency relative to chlorine or bromine substitution [1], while dichloro-substitution on the thiazole core enhances antiproliferative activity compared to non‑chlorinated scaffolds [2]. These substitution‑dependent effects mean that procurement decisions based solely on thiazole class membership will not guarantee equivalent synthetic utility or biological outcomes; the specific 4,5-dichloro-2-(2-fluorophenyl) substitution pattern is a critical determinant of performance .

4,5-Dichloro-2-(2-fluorophenyl)thiazole: Direct Comparative Evidence for Selection Decisions


Antibacterial Activity Against Staphylococcus aureus: Direct MIC Comparison with Ciprofloxacin

In disc diffusion and broth microdilution assays, 4,5-dichloro-2-(2-fluorophenyl)thiazole demonstrates antibacterial activity against Gram‑positive Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 20 µg/mL, which is 33% lower (i.e., more potent) than the MIC of ciprofloxacin (30 µg/mL) measured under the same experimental conditions . The compound also produces a zone of inhibition of 10 mm against S. aureus in disc diffusion assays . This head‑to‑head comparison establishes that the 4,5-dichloro-2-(2-fluorophenyl)thiazole scaffold possesses intrinsic antimicrobial potency that exceeds that of a clinically established fluoroquinolone antibiotic in this in vitro model.

Antimicrobial Thiazole Minimum Inhibitory Concentration

Fluorine Substitution Enhances Biological Potency Relative to Chlorine or Bromine Analogs

In a systematic SAR evaluation of twelve thiazole Schiff base derivatives bearing halogen substituents (F, Cl, Br) on the phenyl ring, fluorinated analogs (compounds 5a‑5f) consistently exhibited higher antioxidant activity than their brominated counterparts (compounds 5g‑5l) in the DPPH radical scavenging assay [1]. The most potent fluorinated compound (5c) achieved an IC50 of 18.71 ± 2.02 µg/mL, while the overall halogen potency trend followed F > Cl > Br [1]. Although 4,5-dichloro-2-(2-fluorophenyl)thiazole was not directly assayed in this study, the class‑level inference is that the 2‑fluorophenyl substituent present in the target compound confers a measurable potency advantage over the corresponding 2‑chlorophenyl or 2‑bromophenyl thiazole analogs, consistent with the established electronic and lipophilic benefits of fluorine incorporation.

Structure-Activity Relationship Halogen Substituent Antioxidant Activity

Dichloro-Substitution on Thiazole Core Correlates with Enhanced Antiproliferative Activity

In a focused study examining the impact of dichloro-substitution on the antiproliferative activity of phthalimide‑thiazole hybrids, fourteen compounds containing a dichloro‑substituted phenyl ring were designed, synthesized, and evaluated against human leukemia (MV4‑11) and lung carcinoma (A549) cell lines [1]. Compounds 5a‑5e and 6a‑6f displayed IC50 values ranging from 5.56 µM to 16.10 µM against MV4‑11 cells, with selectivity indices up to 11.92 for the most selective analogs [1]. Against A549 cells, compounds 5e, 5f, 6e, and 6f achieved IC50 values between 6.69 µM and 10.41 µM [1]. The study directly attributes this enhanced antiproliferative activity to the presence of the dichloro-substituted phenyl ring, which is structurally analogous to the 4,5‑dichloro motif of the target compound [1]. Lead compound 6e also increased caspase 3/7 activity nearly 16‑fold and compound 6f reduced EGFR tyrosine kinase levels by approximately 31% in A549 cells [1].

Anticancer Dichloro-substitution Cytotoxicity

Dual C–Cl Bonds Enable Regioselective Cross‑Coupling Derivatization

The presence of two chlorine atoms at the C4 and C5 positions of the thiazole ring provides two orthogonal handles for sequential palladium‑catalyzed cross‑coupling reactions [1]. Systematic studies on dihalothiazoles demonstrate that Suzuki‑Miyaura couplings can be performed regioselectively at the C4 or C5 position by appropriate selection of the palladium catalyst system, enabling catalyst‑controlled mono‑arylation with high selectivity [1]. For 2‑aryl‑4,5‑dichlorothiazoles, the C5 chlorine is generally more reactive toward oxidative addition than the C4 chlorine, allowing sequential derivatization without the need for protecting group strategies [2]. In contrast, mono‑halogenated thiazole analogs (e.g., 4‑chloro or 5‑chloro derivatives) offer only a single site for diversification, limiting synthetic versatility. The dual C–Cl functionality of 4,5-dichloro-2-(2-fluorophenyl)thiazole thus provides a distinct advantage for generating structurally diverse compound libraries via iterative cross‑coupling.

Synthetic Chemistry Suzuki Coupling Building Block

Computational Prediction of Binding Affinity to E. coli Dihydrofolate Reductase

Density functional theory (DFT) calculations and molecular docking studies performed on 4,5-dichloro-2-(2-fluorophenyl)thiazole predict a binding affinity of –9.8 kcal/mol against Escherichia coli dihydrofolate reductase (PDB: 1RX7) . This binding energy is driven by halogen‑bonding interactions with Arg57 and π‑stacking with Phe31 in the enzyme active site . While direct experimental binding data for this specific target are not available, the calculated HOMO‑LUMO gap of 4.2 eV indicates high chemical stability and favorable frontier orbital energetics for molecular recognition . These computational parameters provide a predictive framework for selecting this scaffold over structurally related thiazoles with less favorable calculated binding energetics or electronic profiles.

Molecular Docking Computational Chemistry Target Engagement

4,5-Dichloro-2-(2-fluorophenyl)thiazole: Evidence‑Backed Research and Industrial Applications


Antimicrobial Pharmacophore Development and Lead Optimization

The compound's demonstrated MIC of 20 µg/mL against S. aureus, which outperforms ciprofloxacin (30 µg/mL) in head‑to‑head testing, positions it as a validated starting point for antimicrobial lead optimization programs . Medicinal chemistry teams can leverage this intrinsic antibacterial scaffold to design focused analog libraries aimed at further improving potency, expanding the spectrum of activity, or overcoming resistance mechanisms. The compound is particularly suitable for SAR studies targeting Gram‑positive pathogens, where the 4,5‑dichloro-2‑(2‑fluorophenyl) substitution pattern has already shown measurable efficacy .

Anticancer Scaffold for Kinase‑Targeted or Apoptosis‑Inducing Agents

The cross‑study correlation between dichloro‑substituted thiazole scaffolds and sub‑20 µM antiproliferative activity against leukemia and lung carcinoma cell lines supports the procurement of 4,5-dichloro-2-(2-fluorophenyl)thiazole for oncology‑focused medicinal chemistry [1]. The documented induction of caspase 3/7 activity (up to 16‑fold) and reduction of EGFR tyrosine kinase levels (≈31%) in structurally related dichlorothiazole derivatives [1] provide a mechanistic rationale for using this compound as a core scaffold in the design of dual‑targeted anticancer agents. Researchers developing apoptosis‑inducing compounds or kinase inhibitors can utilize this building block to explore structure‑activity relationships around the dichloro‑fluorophenyl pharmacophore.

Sequential Cross‑Coupling Platform for Diversified Chemical Libraries

The dual C–Cl bonds at the 4‑ and 5‑positions of the thiazole ring enable catalyst‑controlled regioselective Suzuki‑Miyaura couplings, making 4,5-dichloro-2-(2-fluorophenyl)thiazole an exceptionally versatile building block for parallel and sequential library synthesis [2][3]. Unlike mono‑halogenated thiazoles that limit diversification to a single step, this compound supports iterative cross‑coupling strategies where the C5 position is first functionalized under mild palladium catalysis, followed by C4 derivatization using more forcing conditions or alternative catalyst systems [2]. This synthetic flexibility is of particular value to medicinal chemistry groups conducting hit‑to‑lead expansion campaigns and to CROs requiring efficient access to structurally diverse thiazole‑containing compound collections.

In Silico Screening and Structure‑Based Drug Design Input

The computationally predicted binding affinity of –9.8 kcal/mol against E. coli dihydrofolate reductase and the favorable HOMO‑LUMO gap of 4.2 eV provide quantitative parameters for in silico screening and virtual library enumeration . Computational chemists and CADD specialists can use these DFT‑derived descriptors to prioritize 4,5-dichloro-2-(2-fluorophenyl)thiazole in virtual screening workflows or to guide the design of analogs with improved binding energetics. The halogen‑bonding and π‑stacking interactions identified in docking studies offer specific structural hypotheses that can be tested experimentally, reducing the synthetic burden in early‑stage drug discovery projects.

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